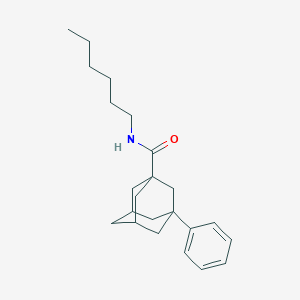![molecular formula C19H20Cl2N2O2 B4111411 2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4111411.png)
2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]propanamide
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]propanamide, commonly known as CPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPP belongs to the class of molecules known as cell-penetrating peptides, which have the ability to cross cellular membranes and deliver cargo molecules into cells.
Aplicaciones Científicas De Investigación
CPP has been used in a wide range of scientific research applications, including drug delivery, gene therapy, and imaging. CPP can be conjugated with various cargo molecules, such as drugs, nucleic acids, and imaging agents, and delivered into cells. CPP-mediated delivery has been shown to enhance the intracellular uptake and efficacy of cargo molecules, making it a promising tool for drug development and gene therapy.
Mecanismo De Acción
The mechanism of CPP-mediated cell penetration is not fully understood, but it is believed to involve a combination of endocytosis and direct membrane translocation. CPPs have been shown to interact with cell surface receptors and lipid membranes, leading to their internalization into cells. Once inside the cell, CPPs can escape from endosomes and enter the cytoplasm, where they can deliver their cargo molecules.
Biochemical and Physiological Effects:
CPP-mediated delivery has been shown to have a range of biochemical and physiological effects, depending on the cargo molecule being delivered. For example, CPP-mediated delivery of drugs has been shown to enhance their efficacy and reduce their toxicity. CPP-mediated delivery of nucleic acids has been shown to enhance gene expression and induce RNA interference. CPP-mediated delivery of imaging agents has been shown to increase the sensitivity and specificity of imaging techniques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPP-mediated delivery is its ability to enhance the intracellular uptake and efficacy of cargo molecules. This can be particularly useful for molecules that have poor cell permeability or low intracellular concentrations. However, CPP-mediated delivery can also have limitations, such as the potential for off-target effects and the need for optimization of the delivery conditions for different cell types and cargo molecules.
Direcciones Futuras
There are numerous future directions for CPP research, including the development of novel CPPs with enhanced cell-penetrating properties, the optimization of CPP-mediated delivery conditions for different cell types and cargo molecules, and the exploration of new applications for CPP-mediated delivery in areas such as regenerative medicine and cancer therapy. Additionally, the development of new imaging techniques that can detect CPP-mediated delivery in vivo could provide valuable insights into the mechanism of action and potential applications of CPPs.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-pyrrolidin-1-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-13(25-18-9-4-14(20)12-17(18)21)19(24)22-15-5-7-16(8-6-15)23-10-2-3-11-23/h4-9,12-13H,2-3,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHROOQDVLOIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCCC2)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B4111333.png)
![N-[4-(benzyloxy)phenyl]-2-(4-bromophenoxy)propanamide](/img/structure/B4111336.png)

![2-(2,4-dichlorophenoxy)-N-[6-(4-morpholinyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4111356.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4111364.png)
![2,4-dichloro-N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B4111372.png)
![2-(4-methylphenoxy)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4111379.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4111385.png)

![5-[1-(4-bromophenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4111390.png)
![6'-amino-7-bromo-3',5-dimethyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4111397.png)

![4-bromo-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4111429.png)
